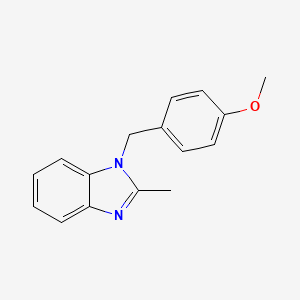
1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound It is characterized by the presence of a benzimidazole core substituted with a 4-methoxybenzyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst, followed by methylation. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazoles .
Aplicaciones Científicas De Investigación
1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets. It can inhibit enzymes such as glycogen synthase kinase 3β (GSK-3β) and acetylcholinesterase, which are involved in various biological pathways. This inhibition can lead to reduced phosphorylation of tau proteins and decreased formation of amyloid-beta plaques, making it a potential candidate for Alzheimer’s disease treatment .
Comparación Con Compuestos Similares
1-(4-Methoxybenzyl)-1H-indole: Shares the 4-methoxybenzyl group but has an indole core instead of benzimidazole.
1-(4-Methoxybenzyl)-2-phenyl-1H-indole: Similar structure with an additional phenyl group.
1-(4-Methoxybenzyl)piperazine: Contains a piperazine ring instead of benzimidazole.
Uniqueness: 1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propiedades
Número CAS |
114963-96-1 |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-2-methylbenzimidazole |
InChI |
InChI=1S/C16H16N2O/c1-12-17-15-5-3-4-6-16(15)18(12)11-13-7-9-14(19-2)10-8-13/h3-10H,11H2,1-2H3 |
Clave InChI |
DEWIBSSWWNXZEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















